molecular formula C9H7NO2S2 B1598471 (5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one CAS No. 88674-82-2

(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one

Cat. No. B1598471
CAS RN: 88674-82-2
M. Wt: 225.3 g/mol
InChI Key: UIWYMDIBJKBBKW-UHFFFAOYSA-N
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Description

The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiazole ring, which is a similar five-membered ring containing one sulfur atom and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered furan ring with a methyl group attached, and a five-membered thiazole ring . The exact structure would depend on the specific locations of these groups and the double bonds within the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. Furan derivatives can participate in electrophilic substitution reactions, and thiazole rings can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Reactions

The chemical reactivity of thiadiazole derivatives has been explored through reactions with various reagents. For example, the reaction of 5-hydrazono-1,2,3-thiadiazoles with toluene and xylene in the presence of PCl5 leads to an anomalous Dimroth rearrangement and the mercapto function's reaction with the solvent's methyl group, forming 5-benzylmercapto-1,2,3-triazole (Glukhareva et al., 2003). This showcases the potential for synthesizing novel compounds through targeted chemical interactions.

Nematicidal and Antibacterial Applications

Novel methylene-bis-thiazolidinone derivatives, synthesized from reactions involving mercapto acids and primary aromatic amines, have demonstrated potential nematicidal and antibacterial activities. This indicates the utility of such compounds in developing new agents for agricultural and medicinal applications (Srinivas et al., 2008).

Antitumor Activity

Research into furyl-2-substituted derivatives of 1,3,4-thiadiazole and 1,2,4-triazole has shown promising results in antitumor activity. The synthesis of these compounds and their derivatives highlights the potential for developing new anticancer drugs (Ovsepyan et al., 2012).

Crystal Structures and Hydrogen Bonding

The crystal structures of mercapto functionalised 1,3,4-thiadiazoles have provided insights into hydrogen bonding mechanisms within these compounds. Such studies contribute to a deeper understanding of the structural properties influencing their chemical behavior and potential applications in material science and pharmaceutical development (Hipler et al., 2003).

Safety And Hazards

Without specific information on this compound, it’s difficult to assess its safety and hazards. Like all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity, its physical and chemical properties, and methods for its synthesis .

properties

IUPAC Name

(5E)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-5-2-3-6(12-5)4-7-8(11)10-9(13)14-7/h2-4H,1H3,(H,10,11,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYMDIBJKBBKW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one

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